molecular formula C10H9NO2 B1590887 7-Methyl-1H-indole-3-carboxylic acid CAS No. 30448-16-9

7-Methyl-1H-indole-3-carboxylic acid

Cat. No. B1590887
CAS RN: 30448-16-9
M. Wt: 175.18 g/mol
InChI Key: SRYCADDCUWPWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-indole-3-carboxylic acid is a compound with the CAS Number: 30448-16-9 . It has a molecular weight of 175.19 . The compound is light yellow to yellow in color and comes in the form of powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a light yellow to yellow powder or crystals . It has a molecular weight of 175.19 . The compound should be stored in a refrigerator .

Scientific Research Applications

Chemical Reactions and Synthesis

7-Methyl-1H-indole-3-carboxylic acid is utilized in various chemical reactions and synthesis processes. For instance, it reacts with substituted propargyl alcohols to form lactams through annulation and carboxamide group migration (Selvaraj, Debnath, & Swamy, 2019). Additionally, it's involved in the synthesis of conformationally constrained tryptophan derivatives for peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Pharmacological Applications

This compound derivatives have been explored for their pharmacological potential. One study focuses on the synthesis and evaluation of these derivatives as inhibitors of the cytosolic phospholipase A2, a key enzyme in inflammation and related diseases (Lehr, 1997).

Antimicrobial and Antifungal Activities

Derivatives of this compound have been synthesized and screened for antimicrobial and antifungal activities. A series of these derivatives showed significant antibacterial and moderate antifungal activities, suggesting potential therapeutic applications (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

Photophysical Properties

The photophysical properties of indole derivatives, including those derived from this compound, have been studied for their potential as fluorescent probes. These compounds exhibit different solvent sensitivity in their fluorescence emission, indicating their suitability in various applications (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Biological Activity Studies

Some studies have explored the synthesis of new indole derivatives using this compound for antiproliferative activities towards cancer and normal cell lines. This research is significant for developing potential cancer treatments (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indole derivatives, including 7-Methyl-1H-indole-3-carboxylic acid, have potential applications in various fields. For instance, indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . This work expands the range of auxin chemistry for the development of new auxin mimic herbicides .

properties

IUPAC Name

7-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYCADDCUWPWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564282
Record name 7-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30448-16-9
Record name 7-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
7-Methyl-1H-indole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Methyl-1H-indole-3-carboxylic acid
Reactant of Route 4
7-Methyl-1H-indole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Methyl-1H-indole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Methyl-1H-indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.